

An In-depth Technical Guide to 2,5-Dibromoaniline (CAS: 3638-73-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2,5-Dibromoaniline**, a key chemical intermediate. It details its physicochemical properties, safety and handling protocols, synthesis and reaction mechanisms, and its applications in various fields, particularly in the development of pharmaceuticals.

Physicochemical Properties

2,5-Dibromoaniline is a crystalline solid, appearing as beige to dark grey.[1][2] It is recognized by its unique molecular structure, which imparts specific chemical reactivity and physical characteristics. Its solubility in organic solvents like ethanol and methanol makes it suitable for a variety of chemical reactions.[1]

Table 1: Key Physicochemical Data for 2,5-Dibromoaniline

Property	Value	Reference
CAS Number	3638-73-1	[3]
Molecular Formula	C ₆ H ₅ Br ₂ N	[4][5]
Molecular Weight	250.92 g/mol	[4][5]
Melting Point	51-53 °C	[1][4][5]
Boiling Point	281.4 °C at 760 mmHg	[1]
Density	2.022 g/cm ³	[1]
Flash Point	124 °C	[1]
Vapor Pressure	0.00356 mmHg at 25°C	[1]
Solubility	Soluble in Ethanol, Methanol	[1]
logP	3.375	[1]
рКа	1.46 ± 0.10 (Predicted)	[1]

Table 2: Spectroscopic Data Identifiers for **2,5-Dibromoaniline**

Spectroscopic Data	Identifier/Key
SMILES String	Nc1cc(Br)ccc1Br
InChI Key	WRTAZRGRFBCKBU-UHFFFAOYSA-N
¹H NMR	Available, see SpectraBase ID: JleqK93Momc
¹³ C NMR	Available, see SpectraBase ID: LlkGts8jhkm
IR and Mass Spec.	Available in various databases

Safety and Handling

2,5-Dibromoaniline is classified as a hazardous substance and requires careful handling to avoid exposure.[3] It is toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation and skin irritation.[3][6]

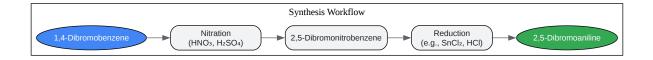
Table 3: GHS Hazard and Precautionary Statements

Category	Statement
	H302+H312+H332: Harmful if swallowed, in
	contact with skin or if inhaled. H315: Causes
Hazard Statements	skin irritation. H317: May cause an allergic skin
	reaction. H319: Causes serious eye irritation.
	H335: May cause respiratory irritation.
	P261: Avoid breathing dust. P280: Wear
	protective gloves/protective clothing/eye
	protection/face protection. P301+P312: IF
	SWALLOWED: Call a POISON CENTER or
	doctor/physician if you feel unwell. P302+P352:
Dragautionary Statements	IF ON SKIN: Wash with plenty of water.
Precautionary Statements	P304+P340: IF INHALED: Remove person to
	fresh air and keep comfortable for breathing.
	P305+P351+P338: IF IN EYES: Rinse
	cautiously with water for several minutes.
	Remove contact lenses, if present and easy to
	do. Continue rinsing.

Handling Protocols:

- Use only in a well-ventilated area, preferably under a chemical fume hood.[3]
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
- Avoid dust formation during handling.[3]
- Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3][7]

Experimental Protocols & Synthesis



The synthesis of **2,5-Dibromoaniline** typically involves the reduction of a nitrated precursor. A common industrial method starts with **1,4-**dibromobenzene, which undergoes nitration to form **2,5-**dibromonitrobenzene, followed by a reduction step to yield the final product.[8]

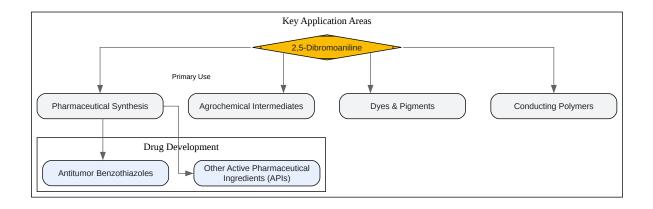
Example Synthesis Workflow: Reduction of 2,5-Dibromonitrobenzene

This protocol is a generalized procedure and may require optimization.

- Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-dibromonitrobenzene in a suitable solvent such as ethanol.
- Reduction: Add a reducing agent (e.g., tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with H₂/Pd-C).
- Heating: Gently heat the mixture to reflux and monitor the reaction's progress using thinlayer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the crude **2,5-Dibromoaniline**.
- Purification: Collect the solid product by vacuum filtration, wash it with water to remove inorganic salts, and then purify it by recrystallization from a suitable solvent like ethanol to obtain a pure crystalline solid.

Click to download full resolution via product page

Caption: General synthesis pathway for **2,5-Dibromoaniline**.


Applications in Research and Drug Development

2,5-Dibromoaniline is a versatile intermediate in organic synthesis, primarily used in the production of pharmaceuticals, agrochemicals, and dyes.[2] The presence of two bromine atoms and an amino group allows for a wide range of chemical transformations, including nucleophilic substitutions, electrophilic aromatic substitutions, and diazotization reactions.[2]

Its utility is highlighted in the synthesis of complex molecules such as:

- Benzothiazoles: It serves as a starting reagent in the regioselective synthesis of substituted benzothiazoles, a class of compounds known for their antitumor properties.[1][5]
- Heterocyclic Compounds: The reactive sites on the molecule make it a valuable precursor for creating various heterocyclic structures that form the core of many drug candidates.
- Conducting Polymers: It is also utilized in the field of materials science for synthesizing advanced polymers.[2]

Click to download full resolution via product page

Caption: Major applications of 2,5-Dibromoaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2,5-Dibromoaniline | lookchem [lookchem.com]
- 2. Buy 2,5-Dibromoaniline | 3638-73-1 [smolecule.com]
- 3. fishersci.com [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. 2,5-Dibromoaniline 98 3638-73-1 [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. CN110627611A A method for synthesizing 1,4-dibromo-2,5-diiodobenzene Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-Dibromoaniline (CAS: 3638-73-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181072#2-5-dibromoaniline-cas-number-3638-73-1-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com